

A Technical Guide to the Synthesis and Crystal Structure of Molybdate Red

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: C.I. Pigment Red 104

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and crystal structure of Molybdate Red (**C.I. Pigment Red 104**). The information is curated for researchers, scientists, and professionals in drug development who require a thorough understanding of this inorganic pigment's chemistry and material properties. This document details experimental protocols for its synthesis, presents quantitative data in structured tables, and visualizes the synthetic workflow.

Introduction

Molybdate Red, also known as Molybdate Orange, is a vibrant red-orange pigment widely recognized for its excellent hiding power and tinting strength.^{[1][2]} Chemically, it is a complex solid solution primarily composed of lead chromate (PbCrO_4), lead molybdate (PbMoO_4), and lead sulfate (PbSO_4).^{[3][4]} The inclusion of lead molybdate and lead sulfate into the lead chromate crystal lattice is crucial for achieving the desired red hue and stabilizing the pigment's crystal structure.^[3] The final color and properties of Molybdate Red can be finely tuned by controlling the stoichiometry of the reactants and the conditions during its synthesis.^[3]

Synthesis of Molybdate Red

The industrial production of Molybdate Red is predominantly carried out through a wet chemical co-precipitation method.^{[5][6]} This process involves the simultaneous precipitation of the lead salts from aqueous solutions of their precursors under carefully controlled conditions.

[3][5] Key parameters that govern the final product's characteristics include pH, temperature, and the rate of reactant addition.[5]

Experimental Protocol

The following protocol is a representative example of the synthesis of Molybdate Red, derived from established methodologies.[6]

Materials:

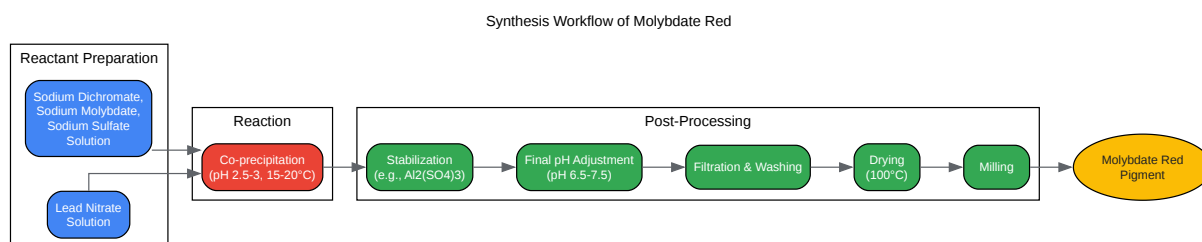
- Lead Nitrate ($\text{Pb}(\text{NO}_3)_2$)
- Sodium Dichromate ($\text{Na}_2\text{Cr}_2\text{O}_7 \cdot 2\text{H}_2\text{O}$)
- Sodium Molybdate ($\text{Na}_2\text{MoO}_4 \cdot 2\text{H}_2\text{O}$)
- Sodium Sulfate (Na_2SO_4)
- Nitric Acid (HNO_3)
- Sodium Hydroxide (NaOH)
- Stabilizer (e.g., Aluminum Sulfate [$\text{Al}_2(\text{SO}_4)_3 \cdot 18\text{H}_2\text{O}$])
- Deionized Water

Procedure:

- Preparation of the Lead Solution: Dissolve a stoichiometric amount of lead nitrate in deionized water to create the lead solution.
- Preparation of the Anion Solution: In a separate vessel, dissolve sodium dichromate, sodium molybdate, and sodium sulfate in deionized water. The molar ratios of these components will determine the final composition and color of the pigment. A typical formulation might involve a significant molar excess of chromate relative to molybdate and sulfate.[3]
- Neutralization and pH Adjustment: Add a sodium hydroxide solution to the anion solution to neutralize it.[6]

- **Co-precipitation:** Slowly add the anion solution to the lead nitrate solution with vigorous stirring at a controlled temperature, typically between 15-20°C.[6] During the addition, maintain the pH of the reaction mixture within a narrow acidic range (e.g., pH 2.5-3) by adding dilute nitric acid.[6]
- **Stabilization and Final pH Adjustment:** After the precipitation is complete, continue stirring for 15-30 minutes. To prevent changes in the crystal form, a stabilizer such as aluminum sulfate solution is added. The final pH of the slurry is then adjusted to 6.5-7.5 with a sodium hydroxide or soda ash solution.[6]
- **Isolation and Drying:** The resulting bright red precipitate is isolated by filtration, washed thoroughly with deionized water to remove soluble salts, and dried at approximately 100°C.[6]
- **Milling:** The dried pigment is then milled to achieve the desired particle size distribution.

Synthesis Workflow



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Caption: Synthesis Workflow of Molybdate Red

Composition and Physicochemical Properties

Molybdate Red is a solid solution, and its composition can vary to produce different shades and properties. The typical composition and some key physicochemical properties are summarized in the tables below.

Table 1: Typical Composition of Molybdate Red (C.I. Pigment Red 104)

Component	Chemical Formula	Typical Content (wt%)
Lead Chromate	PbCrO ₄	69 - 80% [3]
Lead Molybdate	PbMoO ₄	9 - 15% [3]
Lead Sulfate	PbSO ₄	3 - 7% [3]

| Other Components | (e.g., lead oxide) | 3 - 13%[\[3\]](#) |

Table 2: Physicochemical Properties of Molybdate Red

Property	Value
Appearance	Fine, dark orange to light red powder [1]
Density	5.4 - 6.3 g/cm ³ [4]
Oil Absorption	15 - 25 g/100g [1]
pH (of 10% slurry)	5.0 - 8.0 [1]
Water Solubility	<0.01 mg/L at 20°C [1]
Heat Resistance	Moderate [3]
Lightfastness	Good [1]
Acid Resistance	Fair [1] [3]

| Alkali Resistance | Good[\[1\]](#)[\[3\]](#) |

Crystal Structure

A definitive, publicly available Crystallographic Information File (CIF) for a specific composition of Molybdate Red (**C.I. Pigment Red 104**) is not readily found in the scientific literature. This is likely due to the nature of the pigment as a solid solution with a variable composition. However, the crystal structure can be understood as a derivative of its primary components.

Molybdate Red is a solid solution where molybdate (MoO_4^{2-}) and sulfate (SO_4^{2-}) anions substitute for chromate (CrO_4^{2-}) anions in the lead chromate lattice.[3] Pure lead chromate can exist in two polymorphs: a stable monoclinic form (crocoite) and a metastable orthorhombic form. The incorporation of the larger molybdate ions distorts the monoclinic lead chromate structure, favoring the formation of a tetragonal crystal system.[3] This structural modification is key to achieving the characteristic red color of the pigment.

The crystal structures of the individual components are well-characterized and provide a basis for understanding the structure of the Molybdate Red solid solution.

Table 3: Crystallographic Data of Molybdate Red Components

Compound	Lead Chromate (monoclinic)	Lead Molybdate (tetragonal)	Lead Sulfate (orthorhombic)
Chemical Formula	PbCrO₄	PbMoO₄	PbSO₄
Crystal System	Monoclinic	Tetragonal	Orthorhombic
Space Group	P2 ₁ /n	I4 ₁ /a	Pnma
Lattice Parameters	a = 7.12 Å, b = 7.44 Å, c = 6.80 Å	a = 5.43 Å, c = 12.11 Å	a = 8.48 Å, b = 5.39 Å, c = 6.95 Å

|| $\beta = 102.4^\circ$ ||

Note: The lattice parameters are approximate values and can vary slightly depending on the source.

X-ray diffraction (XRD) is a critical technique for analyzing the crystal structure of Molybdate Red, confirming its phase composition and determining the extent of solid solution formation.[5] Advanced techniques such as Rietveld refinement would be necessary to precisely determine the lattice parameters and atomic positions for a specific Molybdate Red composition.

Conclusion

Molybdate Red is a complex inorganic pigment whose synthesis and properties are intricately linked to its composition and crystal structure. The co-precipitation method allows for precise control over the pigment's characteristics by manipulating reaction conditions. While a complete, refined crystal structure for a specific Molybdate Red formulation is not readily available, its structure is understood to be a tetragonal solid solution derived from its lead chromate, molybdate, and sulfate components. Further research employing advanced crystallographic techniques on well-defined compositions would provide a more detailed understanding of the structure-property relationships in this important class of pigments.

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- To cite this document: BenchChem. [A Technical Guide to the Synthesis and Crystal Structure of Molybdate Red]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3228590#synthesis-and-crystal-structure-of-molybdate-red]

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